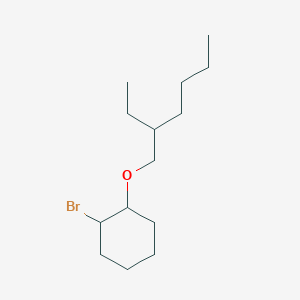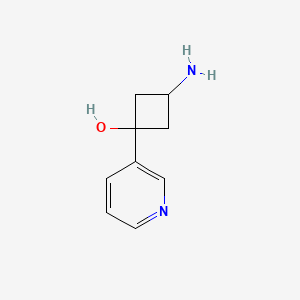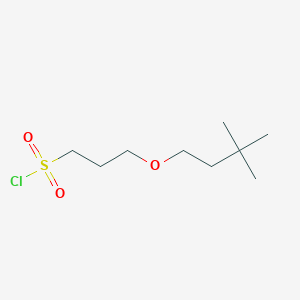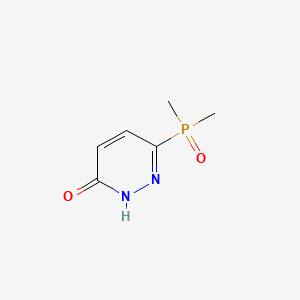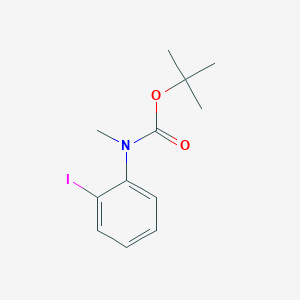
N-tert-butoxycarbonyl-2-iodo-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-iodophenyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, an iodophenyl group, and a methylcarbamate moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-iodophenyl)-N-methylcarbamate typically involves the reaction of 2-iodoaniline with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-iodoaniline is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(2-iodophenyl)carbamate.
Step 2: The intermediate product is then treated with methylamine to yield tert-butyl N-(2-iodophenyl)-N-methylcarbamate.
Industrial Production Methods
Industrial production of tert-butyl N-(2-iodophenyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Tert-butyl N-(2-iodophenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates.
Oxidation and Reduction Reactions: Products include N-oxides or amines.
Hydrolysis: Products include the corresponding amine and tert-butyl alcohol.
科学研究应用
Tert-butyl N-(2-iodophenyl)-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it suitable for various coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.
Biology: The compound can be used in the study of enzyme inhibition, particularly those involving carbamate-sensitive enzymes such as acetylcholinesterase.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.
作用机制
The mechanism of action of tert-butyl N-(2-iodophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and the development of enzyme inhibitors.
相似化合物的比较
Similar Compounds
Phenyl N-methylcarbamate: Lacks the tert-butyl and iodine substituents, making it less reactive in certain substitution reactions.
tert-Butyl N-phenyl-N-methylcarbamate: Similar structure but lacks the iodine substituent, affecting its reactivity and applications.
tert-Butyl N-(2-bromophenyl)-N-methylcarbamate: Similar structure with a bromine substituent instead of iodine, leading to different reactivity and applications.
Uniqueness
Tert-butyl N-(2-iodophenyl)-N-methylcarbamate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. The combination of the tert-butyl group and the carbamate moiety also contributes to its stability and versatility in various chemical reactions.
属性
分子式 |
C12H16INO2 |
|---|---|
分子量 |
333.16 g/mol |
IUPAC 名称 |
tert-butyl N-(2-iodophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3 |
InChI 键 |
NXCCPNVPIKGXSH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


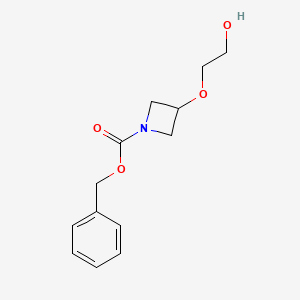
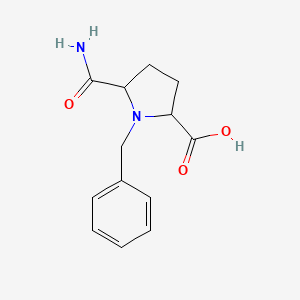
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)
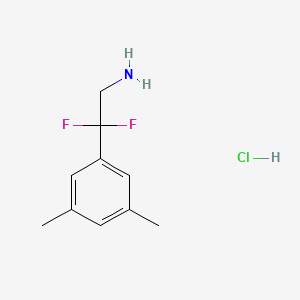
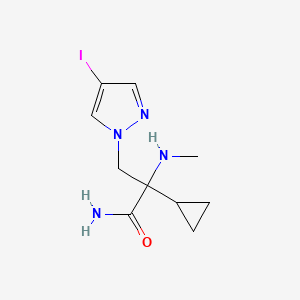
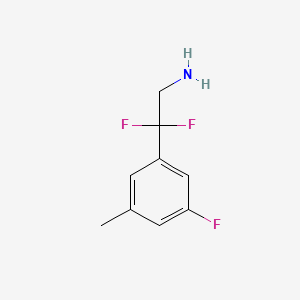
![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
